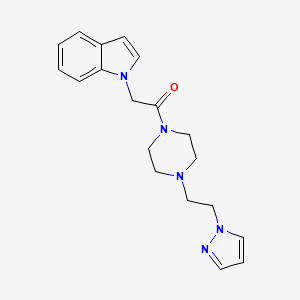

1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone

Description

1-(4-(2-(1H-Pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone is a heterocyclic compound featuring a piperazine core substituted with a 2-(1H-pyrazol-1-yl)ethyl group and a 1H-indol-1-yl ethanone moiety. The molecule combines nitrogen-rich aromatic systems (pyrazole and indole) with a flexible piperazine-ethyl linker, making it a candidate for diverse biological interactions.

Properties

IUPAC Name |

2-indol-1-yl-1-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O/c25-19(16-23-9-6-17-4-1-2-5-18(17)23)22-13-10-21(11-14-22)12-15-24-8-3-7-20-24/h1-9H,10-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKCUMOVCDDPMME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN2C=CC=N2)C(=O)CN3C=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazole Moiety: Starting with a suitable precursor, such as hydrazine and an α,β-unsaturated carbonyl compound, the pyrazole ring is formed through cyclization.

Attachment of the Piperazine Ring: The pyrazole derivative is then reacted with a piperazine compound under appropriate conditions to form the pyrazole-piperazine intermediate.

Indole Incorporation: The final step involves the reaction of the pyrazole-piperazine intermediate with an indole derivative, typically through a nucleophilic substitution reaction, to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles or electrophiles in polar aprotic solvents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing both pyrazole and indole structures exhibit a range of pharmacological effects. The following sections detail specific applications based on recent studies.

Anticancer Activity

Indole-pyrazole hybrids have shown promising results as anticancer agents. For instance, studies have demonstrated that these compounds can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. A recent study highlighted the synthesis of various indole-pyrazole derivatives that exhibited significant antiproliferative activity against several cancer cell lines, suggesting their potential as therapeutic agents in oncology .

Antimicrobial Properties

The indole and pyrazole moieties are known for their antimicrobial activities. Research has indicated that derivatives of indole-pyrazole compounds can effectively combat bacterial infections. The hybridization strategy employed in synthesizing these compounds enhances their pharmacological effects compared to their individual components .

Antidepressant and Anxiolytic Effects

Compounds with piperazine structures are often investigated for their neuropharmacological properties. The incorporation of piperazine into the structure of 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone may confer antidepressant and anxiolytic effects, making it a candidate for further studies in treating mood disorders .

Synthetic Routes

The synthesis of this compound typically involves multi-step synthetic pathways that integrate various reagents and catalysts to achieve high yields. Recent advancements in synthetic strategies have focused on optimizing reaction conditions to improve efficiency and reduce environmental impact .

Case Studies

Several case studies have documented the efficacy of this compound in various therapeutic areas:

Mechanism of Action

The mechanism of action of 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Piperazine and Heterocyclic Substitutions

Tetrazole-Based Derivatives

Compounds such as 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone () replace the indole and pyrazole groups with tetrazole and allyl-piperazine. These derivatives show moderate to excellent antimicrobial activity, with some outperforming conventional drugs like ciprofloxacin . Key differences:

- Tetrazole vs. Indole : Tetrazole’s electron-deficient nature may enhance metabolic stability but reduce π-π stacking compared to indole’s aromatic system.

- Allyl vs. Pyrazole-Ethyl : The allyl group introduces hydrophobicity, whereas the pyrazole-ethyl linker may improve solubility via hydrogen bonding.

*Estimated based on structural formula.

Piperidin vs. Piperazine Derivatives

1-(1-Aryl-tetrazol-5-yl)-2-(piperidin-1-yl)ethanones () replace piperazine with piperidine, a saturated six-membered ring. Piperidine’s reduced basicity (pKa ~11 vs.

Sulfonyl-Substituted Piperazines

Compounds like 2-((1-phenyl-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone () incorporate sulfonyl groups, which increase electronegativity and hydrogen-bonding capacity. These derivatives exhibit antiproliferative activity (e.g., against MCF-7 cancer cells), suggesting that sulfonyl groups enhance receptor targeting .

Indole and Pyrazole Positional Isomers

The position of indole substitution significantly impacts bioactivity:

- Indol-1-yl vs. Indol-3-yl: In 2-(4-benzhydrylpiperazin-1-yl)-1-(5-methyl-1H-indol-3-yl)ethanone (), the indole-3-yl group may facilitate stronger hydrophobic interactions than the indole-1-yl group in the target compound.

- Pyrazole-ethyl vs. Pyrazole-methyl: 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-oxadiazol-3(2H)-yl)ethanone () uses a methyl linker, reducing conformational flexibility compared to the ethyl group in the target compound.

Receptor-Targeting Analogues

- 5-HT6 Receptor Antagonists: 2-(4-(Pyridyl-2-yl)piperazin-1-yl)-1-(1-tosyl-1H-indol-3-yl)ethanone () demonstrates that indole-sulfonyl-piperazine derivatives can modulate serotonin receptors, highlighting the importance of sulfonyl groups in receptor binding .

- 5-HT4 Agonists: Piperazine derivatives with bicyclic amines (e.g., 1-{4-[2-((1R,3R,5S)-3-amino-8-azabicyclo[3.2.1]oct-8-yl)ethyl]piperazin-1-yl}ethanone, ) show enhanced selectivity for serotonin receptors due to rigid bicyclic structures .

Spectral and Physicochemical Comparisons

- IR/NMR Trends : Pyrazole-containing compounds (e.g., ) show characteristic C=N stretches at ~1600 cm⁻¹, while indole derivatives exhibit N-H stretches at ~3400 cm⁻¹ .

- Melting Points : Sulfonyl-substituted derivatives () have higher melting points (131–167°C) due to stronger intermolecular forces, whereas allyl-piperazine compounds () melt at lower ranges .

Biological Activity

The compound 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone , often referred to as Compound A , is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of Compound A, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C17H20N4O

Molecular Weight : 328.36 g/mol

CAS Number : 1286702-77-9

The structural components of Compound A include a piperazine ring, an indole moiety, and a pyrazole group, which are known for their biological significance in various therapeutic areas.

Anticancer Activity

Recent studies have indicated that Compound A exhibits significant anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.4 | Apoptosis induction |

| HeLa (Cervical Cancer) | 12.3 | Cell cycle arrest at G2/M phase |

| A549 (Lung Cancer) | 10.7 | Inhibition of mitochondrial function |

Antimicrobial Activity

Compound A has also been evaluated for its antimicrobial properties. It demonstrated moderate activity against both Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the pyrazole and indole moieties can significantly influence the biological activity of Compound A. For instance:

- Substituents on the Indole Ring : The presence of electron-donating groups enhances anticancer activity.

- Pyrazole Ring Modifications : Alterations in the position of substituents on the pyrazole ring can affect both potency and selectivity against cancer cell lines.

Case Study 1: In Vivo Efficacy

A study conducted on xenograft models demonstrated that administration of Compound A resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy.

Case Study 2: Pharmacokinetics

Pharmacokinetic studies revealed that Compound A has favorable absorption and distribution characteristics, with a half-life suitable for therapeutic applications. The compound was well-tolerated in preliminary toxicity studies, indicating a promising safety profile.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone?

- Methodological Answer : The compound can be synthesized via multi-step functionalization of piperazine and pyrazole precursors. For example, coupling reactions involving 2-(1H-pyrazol-1-yl)ethylpiperazine intermediates with indole-containing ketones are common. Key steps include:

- Amide bond formation : Use of DCM as a solvent for coupling reactions (e.g., piperazine derivatives with acyl chlorides) .

- Catalytic hydrogenation : Palladium on carbon (10% Pd/C) for reductive deprotection of intermediates .

- Reagent-specific protocols : Isopropyl alcohol and naphthalenedisulfonic acid for salt formation to stabilize intermediates .

Q. Which analytical techniques are critical for structural characterization of this compound?

- Methodological Answer :

- NMR spectroscopy : 1H and 13C NMR confirm substituent positions on the piperazine and indole rings (e.g., δ 7.6–7.8 ppm for indole protons, δ 3.5–4.0 ppm for piperazine methylenes) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ESI-MS m/z calculated for C19H22N6O: 366.19) .

- X-ray crystallography : Resolves stereochemistry and bond angles, as demonstrated for analogous piperazine derivatives .

Advanced Research Questions

Q. How can researchers address contradictions between in vitro receptor affinity and in vivo biodistribution data for this compound?

- Methodological Answer : Discrepancies often arise from metabolic instability or poor blood-brain barrier penetration. Strategies include:

- Metabolic profiling : Use human liver microsomes to identify degradation pathways (e.g., amide bond hydrolysis) and modify labile groups (e.g., cyclized amide derivatives improve stability) .

- Radiolabeled analogs : Incorporate isotopes like 125I for real-time biodistribution tracking in rodent models .

- Computational modeling : Predict pharmacokinetics using QSAR models to prioritize derivatives with balanced lipophilicity (logP 2–3) and polar surface area (<80 Ų) .

Q. What experimental designs optimize selective binding to serotonin (5-HT) or histamine receptors while minimizing off-target effects?

- Methodological Answer :

- Receptor subtype screening : Use competitive binding assays (e.g., 5-HT1A vs. 5-HT2B) with [3H]-8-OH-DPAT and HEK293 cells expressing cloned receptors .

- Functional assays : Measure cAMP inhibition (for 5-HT1A) or calcium flux (for H4 receptors) to assess agonism/antagonism .

- Structural modifications : Introduce bulky substituents (e.g., trifluoromethyl or nitro groups) on the indole ring to enhance steric hindrance against off-target GPCRs .

Q. How can researchers validate the antiproliferative activity of this compound in cancer cell lines?

- Methodological Answer :

- Cell viability assays : Use MTT or resazurin assays on breast (MCF-7) and colon (HCT-116) cancer lines, with IC50 values compared to doxorubicin controls .

- Apoptosis markers : Quantify caspase-3/7 activation via fluorometric assays or Western blotting .

- Synergy studies : Combine with standard chemotherapeutics (e.g., cisplatin) and calculate combination indices (CI) using CompuSyn software .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing dose-response relationships in pharmacological studies?

- Methodological Answer :

- Nonlinear regression : Fit data to sigmoidal curves (e.g., Hill equation) using GraphPad Prism to calculate EC50/IC50 values .

- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s test for multiple comparisons) .

- Meta-analysis : Aggregate data from independent studies to assess reproducibility, focusing on effect size (Cohen’s d) and heterogeneity (I² statistic) .

Q. How should researchers troubleshoot low yields in the final coupling step of the synthesis?

- Methodological Answer :

- Reagent purity : Ensure anhydrous conditions for moisture-sensitive reagents (e.g., acyl chlorides) .

- Catalyst optimization : Screen Pd catalysts (e.g., Pd(OAc)2 vs. PdCl2) and ligands (e.g., XPhos) to enhance cross-coupling efficiency .

- Temperature control : Use microwave-assisted synthesis at 80–100°C to accelerate reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.